4-(1-Chloroethyl)benzyl chloride
Overview
Description
4-(1-Chloroethyl)benzyl chloride: is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzyl chloride, where the benzyl group is substituted with a 1-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Chloroethyl)benzyl chloride typically involves the chlorination of 4-ethylbenzyl chloride. This can be achieved through the reaction of 4-ethylbenzyl chloride with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Chloroethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
Chemistry: 4-(1-Chloroethyl)benzyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated benzyl derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and specialty chemicals. Its reactivity makes it valuable for creating cross-linked polymer networks and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)benzyl chloride primarily involves its reactivity as an electrophile. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Benzyl Chloride: A simpler derivative with a single chlorine atom attached to the benzyl group.
4-Chlorobenzyl Chloride: Similar structure but with a chlorine atom directly attached to the benzene ring.
4-Ethylbenzyl Chloride: The precursor compound used in the synthesis of 4-(1-Chloroethyl)benzyl chloride.
Uniqueness: this compound is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity and properties compared to other benzyl chloride derivatives. This makes it valuable for specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(chloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVAKHQEJWPSQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334675 | |
Record name | 4-(1-Chloroethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54789-30-9 | |
Record name | 4-(1-Chloroethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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